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Abstract
SRPIN803 is a small molecule inhibitor with demonstrated antiangiogenic properties, primarily

through its dual inhibitory action on Serine/Arginine Protein Kinase 1 (SRPK1) and Casein

Kinase 2 (CK2).[1][2][3] This technical guide provides an in-depth overview of SRPIN803, its

mechanism of action, and its role in modulating angiogenesis. It is intended for researchers,

scientists, and professionals in the field of drug development who are interested in the

therapeutic potential of targeting SRPK1 and CK2 signaling pathways. This document

summarizes key quantitative data, details relevant experimental protocols, and provides visual

representations of the associated signaling pathways and experimental workflows.

Introduction to SRPIN803 and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in

both normal physiological functions and pathological conditions such as tumor growth and age-

related macular degeneration.[4] Vascular Endothelial Growth Factor (VEGF) is a key regulator

of angiogenesis.[5] The alternative splicing of VEGF pre-mRNA results in the production of pro-

angiogenic (e.g., VEGF165) and anti-angiogenic (e.g., VEGF165b) isoforms.[5] The balance

between these isoforms is crucial in controlling the angiogenic switch.

SRPIN803 has emerged as a valuable research tool and potential therapeutic agent due to its

ability to inhibit angiogenesis.[1][2][3] Its primary mechanism involves the dual inhibition of
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SRPK1 and CK2, two kinases implicated in the regulation of angiogenesis.[1][2][3][4]

Mechanism of Action: Dual Inhibition of SRPK1 and
CK2
SRPIN803 exerts its antiangiogenic effects by targeting two key kinases:

Serine/Arginine Protein Kinase 1 (SRPK1): SRPK1 is a key regulator of the alternative

splicing of VEGF pre-mRNA.[5][6] It phosphorylates serine/arginine-rich splicing factors

(SRSFs), such as SRSF1, which then promote the selection of the proximal splice site in

VEGF exon 8, leading to the production of the pro-angiogenic VEGF165 isoform.[5][6][7] By

inhibiting SRPK1, SRPIN803 can shift the splicing of VEGF towards the anti-angiogenic

VEGF165b isoform, thereby suppressing angiogenesis.[5]

Casein Kinase 2 (CK2): CK2 is a pleiotropic serine/threonine kinase involved in various

cellular processes, including cell proliferation, survival, and angiogenesis.[4][8][9] Elevated

CK2 activity is observed in many cancers and is associated with the promotion of

angiogenesis.[4] CK2 can influence angiogenesis through multiple signaling pathways,

including those involving key growth factors.[4][8][9] Inhibition of CK2 by SRPIN803
contributes to its overall antiangiogenic activity.[1][3]

The dual inhibition of both SRPK1 and CK2 by SRPIN803 provides a multi-pronged approach

to suppressing pathological angiogenesis.
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Dual inhibitory mechanism of SRPIN803.

Quantitative Data
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The following tables summarize the key quantitative data related to the activity of SRPIN803
from various studies.

Table 1: Inhibitory Activity of SRPIN803

Target IC50 Value Reference

SRPK1 2.4 μM [1]

SRPK1 7.5 μM [10]

CK2 203 nM (0.203 μM) [1]

CK2 0.68 μM [10]

Table 2: In Vitro and In Vivo Antiangiogenic Activity of SRPIN803

Assay Model System
Concentration/
Dose

Observed
Effect

Reference

Angiogenesis

Assay

Zebrafish

Embryos
100 μM

Inhibition of

angiogenesis
[1][3]

Angiogenesis

Assay

Zebrafish

Embryos

(microinjection)

4.6 nL of 10 μM
Blockade of

angiogenesis
[1]

Choroidal

Neovascularizati

on

Mouse Model
Topical

administration

Significant

inhibition of CNV
[1][3]

Table 3: Cytostatic Activity of SRPIN803

Cell Line GI50 Value Reference

Hcc827 80-98 μM [1]

PC3 80-98 μM [1]

U87 80-98 μM [1]
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

antiangiogenic activity of SRPIN803.

In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of SRPIN803
against SRPK1 and CK2.

Materials:

Recombinant SRPK1 or CK2 enzyme

Specific substrate for each kinase (e.g., LBRNt(62-92) for SRPK1)[10]

SRPIN803 at various concentrations

ATP (radiolabeled or with a detection system)

Kinase reaction buffer

96-well plates

Detection reagents (e.g., for radioactivity or luminescence)

Plate reader

Protocol:

Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase

reaction buffer in each well of a 96-well plate.

Add SRPIN803 at a range of concentrations to the wells. Include a control with no inhibitor.

Initiate the kinase reaction by adding ATP.

Incubate the plate at the optimal temperature and for a sufficient duration for the kinase

reaction to proceed.
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Stop the reaction.

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g.,

scintillation counting for radiolabeled ATP or a luminescence-based assay).

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Calculate the IC50 value, which is the concentration of SRPIN803 that causes 50% inhibition

of the kinase activity.

Zebrafish Angiogenesis Assay
This in vivo assay is used to visually and quantitatively assess the antiangiogenic effects of

SRPIN803.

Zebrafish Angiogenesis Assay Workflow

Start:
Transgenic Zebrafish Embryos

(e.g., Tg(kdrl:EGFP))

Treatment with SRPIN803
(e.g., 100 µM in embryo medium)

Incubation
(e.g., 24-72 hours post-fertilization)

Fluorescence Microscopy
(Visualize intersegmental vessels)

Quantification
(Measure vessel length/number)

End:
Assess Antiangiogenic Effect

Click to download full resolution via product page

Workflow for the zebrafish angiogenesis assay.

Materials:

Transgenic zebrafish embryos with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP))

SRPIN803 stock solution

Embryo medium

96-well plates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/product/b610994?utm_src=pdf-body-img
https://www.benchchem.com/product/b610994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorescence microscope

Protocol:

Collect fertilized zebrafish embryos and maintain them in embryo medium.

At a specific developmental stage (e.g., 24 hours post-fertilization), dechorionate the

embryos.

Place individual embryos into the wells of a 96-well plate containing embryo medium.

Add SRPIN803 to the wells at the desired final concentration (e.g., 100 µM).[1][3] Include a

vehicle control (e.g., DMSO).

Incubate the embryos for a defined period (e.g., up to 72 hours post-fertilization).

At the end of the incubation period, anesthetize the embryos.

Image the trunk vasculature of the embryos using a fluorescence microscope.

Quantify the extent of angiogenesis by measuring parameters such as the length and

number of intersegmental vessels.

Compare the measurements between the SRPIN803-treated and control groups to

determine the antiangiogenic effect.

Mouse Model of Choroidal Neovascularization (CNV)
This in vivo model is used to evaluate the efficacy of SRPIN803 in a disease-relevant context,

such as age-related macular degeneration.

Materials:

Mice (e.g., C57BL/6)

Laser photocoagulator

SRPIN803 formulation for topical administration (e.g., eye ointment)
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Anesthesia

Fundus imaging system

Fluorescein angiography equipment

Histological processing reagents

Protocol:

Anesthetize the mice and dilate their pupils.

Use a laser photocoagulator to induce rupture of Bruch's membrane in the retina, which

triggers the formation of CNV.[11][12][13][14]

Administer SRPIN803 topically to the eyes of the mice according to a predetermined dosing

schedule.[1][3] A control group should receive a vehicle-only formulation.

At specific time points after laser induction, perform in vivo imaging (e.g., fundus

photography, fluorescein angiography) to assess the extent of CNV leakage and size.[11][12]

At the end of the study, euthanize the mice and enucleate the eyes.

Perform histological analysis (e.g., on choroidal flat mounts) to quantify the volume and area

of the CNV lesions.

Compare the CNV measurements between the SRPIN803-treated and control groups.

MTT Cell Viability Assay
This colorimetric assay is used to assess the cytostatic or cytotoxic effects of SRPIN803 on

various cell lines.

Materials:

Cancer cell lines (e.g., Hcc827, PC3, U87)

SRPIN803 at various concentrations
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Cell culture medium and supplements

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or a specialized reagent)

Microplate reader

Protocol:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a range of concentrations of SRPIN803. Include a vehicle control.

Incubate the cells for a specified period (e.g., 48 or 72 hours).

Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will

reduce the yellow MTT to purple formazan crystals.[15]

Add a solubilization solution to dissolve the formazan crystals.

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to the control and determine the GI50

(concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability)

value.

Signaling Pathways
The antiangiogenic activity of SRPIN803 is mediated through the inhibition of SRPK1 and CK2,

which in turn affects downstream signaling pathways.

SRPK1-Mediated VEGF Alternative Splicing
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b610994#srpin803-and-its-role-in-antiangiogenic-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b610994#srpin803-and-its-role-in-antiangiogenic-activity
https://www.benchchem.com/product/b610994#srpin803-and-its-role-in-antiangiogenic-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610994?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

